Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester

Vue d'ensemble

Description

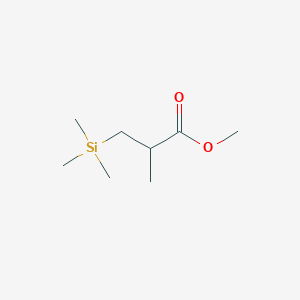

Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester is an organic compound with the molecular formula C10H24O3Si2. It is a derivative of propionic acid, where the hydrogen atoms are replaced by a methyl group and a trimethylsilyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester typically involves the esterification of propionic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced separation techniques are often employed to enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester serves as a crucial reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation: It can be oxidized to generate carboxylic acids or ketones.

- Reduction: The ester group can be reduced to form alcohols.

- Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

Biochemical Studies

In biological research, this compound is utilized to investigate biochemical pathways and enzyme reactions. Its ability to release reactive intermediates makes it valuable for studying metabolic processes and enzyme kinetics. The hydrolysis of the ester can yield propionic acid, which is important in various metabolic pathways.

Medicinal Chemistry

Research has explored the potential therapeutic properties of propionic acid derivatives, including this methyl ester. It may serve as a precursor for drug synthesis, particularly in developing anti-inflammatory agents and other pharmaceuticals. Studies have indicated that structural modifications of similar compounds can lead to enhanced biological activity .

Production of Specialty Chemicals

The compound is employed in the production of specialty chemicals used in various industries. Its reactivity allows it to be transformed into diverse chemical products that are essential for manufacturing processes.

Material Science

In material science, propionic acid derivatives are investigated for their potential use in creating novel materials with tailored properties. The trimethylsilyl group enhances stability and solubility, making these compounds suitable for various applications in polymer chemistry and materials engineering .

Case Studies

Case Study 1: Organic Synthesis Pathways

A study demonstrated the successful use of propionic acid derivatives in synthesizing complex organic molecules through multi-step reactions involving oxidation and reduction processes. This highlights the compound's utility as a building block in organic chemistry.

Case Study 2: Biological Activity Assessment

Research assessing the biological activity of propionic acid derivatives revealed promising results in anti-inflammatory assays. The findings suggest that modifications to the methyl ester can enhance therapeutic efficacy.

Mécanisme D'action

The mechanism of action of propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The trimethylsilyl group can also be cleaved, allowing the compound to act as a source of reactive intermediates in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Propionic acid, 2-methyl-3-(trimethylsilyl)-, ethyl ester

- Propionic acid, 2-methyl-3-(trimethylsilyl)-, butyl ester

- Propionic acid, 2-methyl-3-(trimethylsilyl)-, isopropyl ester

Uniqueness

Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the trimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis. Additionally, the methyl ester group provides versatility in various chemical reactions, making it a useful compound in both research and industrial applications.

Activité Biologique

Propionic acid derivatives, particularly 2-methyl-3-(trimethylsilyl)-, methyl ester , have garnered attention in the field of medicinal chemistry due to their potential biological activities. This compound is a modified form of propionic acid, known for its role in various biochemical pathways and its applications in pharmaceuticals.

Biological Activity Overview

The biological activity of propionic acid derivatives has been extensively studied, particularly their effects on cancer cell lines and metabolic processes. The following sections detail specific findings related to their antiproliferative effects and metabolic implications.

Anticancer Properties

Recent studies have shown that certain derivatives of propionic acid exhibit significant anticancer activity. For instance, a series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were synthesized and tested against colon cancer cell lines (HCT-116). The results indicated that these compounds selectively inhibited cancer cell proliferation with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . Notably, compounds 7a and 7g demonstrated the highest inhibitory activity at 0.12 mg/mL , while compound 7d was the least effective at 0.81 mg/mL .

| Compound | IC50 (mg/mL) | Activity Level |

|---|---|---|

| 7a | 0.12 | High |

| 7g | 0.12 | High |

| 7d | 0.81 | Low |

The mechanism of action appears to involve the disruption of cellular signaling pathways related to apoptosis and cell cycle regulation, specifically through the inhibition of heat shock protein 90 (HSP90) and TRAP1 pathways .

Metabolic Effects

Propionic acid is also noted for its metabolic effects, particularly in relation to adipocyte function. Studies indicate that propionic acid and its derivatives can inhibit lipolysis and de novo lipogenesis in adipocytes, leading to increased insulin-stimulated glucose uptake . This suggests a potential role in managing obesity and type 2 diabetes by promoting healthier adipocyte metabolism.

Case Studies

Several case studies have highlighted the biological activity of propionic acid derivatives:

- Inhibition of Cancer Cell Proliferation : A study involving various methyl esters derived from propionic acid showed selective inhibition of HCT-116 colon cancer cells without affecting normal HEK-293 cells, indicating a targeted therapeutic potential .

- Metabolic Regulation : Research demonstrated that propionic acid enhances insulin sensitivity by modulating fatty acid synthesis pathways in primary rat adipocytes. This effect was attributed to the inhibition of key enzymes involved in lipogenesis .

Propriétés

IUPAC Name |

methyl 2-methyl-3-trimethylsilylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2Si/c1-7(8(9)10-2)6-11(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLWWYVEAMBGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339006 | |

| Record name | Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18388-42-6 | |

| Record name | Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.